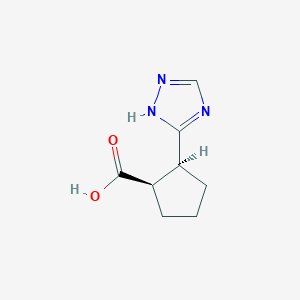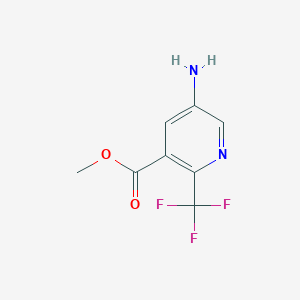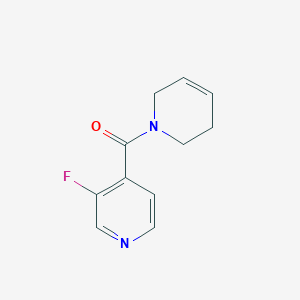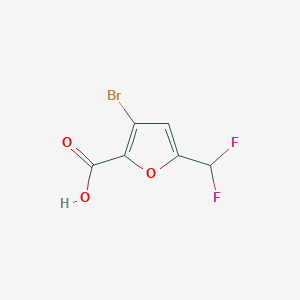![molecular formula C15H16N4 B2760869 2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile CAS No. 1164507-45-2](/img/structure/B2760869.png)
2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
One notable application is in the diagnosis of Alzheimer's Disease (AD) through the use of derivatives for positron emission tomography (PET) imaging. A hydrophobic radiofluorinated derivative was utilized to localize and monitor the development of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living AD patients. This technique, which involves the noninvasive monitoring of AP and NFT development, is expected to aid in the diagnostic assessment and treatment monitoring of AD patients (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
The compound has also been implicated in heterocyclic chemistry research, particularly in the synthesis of various derivatives through reactions with dimethylformamide and phosphorus oxychloride. These reactions have led to the creation of structures with potential applications in materials science and pharmaceuticals (Mittelbach & Junek, 1982).
Chromene Derivatives Synthesis
Another study revisited the condensation of salicylic aldehydes with malononitrile, leading to the synthesis of new dimeric chromene derivatives. These compounds demonstrated significant bioactivity, including the inhibition of growth in fungi and reduction in the production of ochratoxin A by Aspergillus species (Costa et al., 2008).
Two-Photon Absorption Properties
Research into the photophysical characteristics of malononitrile derivatives revealed strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values. These findings indicate potential applications in optical materials and photonics (Zhao et al., 2007).
Nonlinear Optical Materials
The synthesis and study of malononitrile derivatives for use as nonlinear optical materials have been reported. Despite crystallizing in a centrosymmetric space group, which excludes their application in the crystalline state, these compounds exhibit solvatochromic behavior with potential implications for optical device applications (Bogdanov et al., 2019).
Propriétés
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOQFRVCSSLJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)


![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)